molecular formula C14H20N2O2 B14138558 2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide CAS No. 25304-19-2

2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide

Cat. No.: B14138558
CAS No.: 25304-19-2
M. Wt: 248.32 g/mol
InChI Key: FJTRGUXMMKSRBQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[3-(propanoylamino)phenyl]propanamide is an organic compound with the molecular formula C14H21NO2 It belongs to the class of amides and is characterized by the presence of a propanamide group attached to a phenyl ring, which is further substituted with a propanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide typically involves the reaction of 3-aminophenylpropanamide with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{3-Aminophenylpropanamide} + \text{2,2-Dimethylpropanoyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[3-(propanoylamino)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2,2-Dimethyl-N-[3-(propanoylamino)phenyl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-N-phenylpropanamide
  • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
  • 3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide

Uniqueness

2,2-Dimethyl-N-[3-(propanoylamino)phenyl]propanamide is unique due to the presence of both a propanoylamino group and a dimethylpropanamide group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

25304-19-2

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2,2-dimethyl-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C14H20N2O2/c1-5-12(17)15-10-7-6-8-11(9-10)16-13(18)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18)

InChI Key

FJTRGUXMMKSRBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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